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Compound of Interest

Compound Name: Allyl methyl sulfide

Cat. No.: B105113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of allyl
methyl sulfide (AMS) in food flavor research. Detailed protocols for sensory and instrumental

analysis are provided to guide researchers in quantifying and characterizing the flavor

contribution of this potent sulfur compound.

Introduction to Allyl Methyl Sulfide (AMS) in Food
Flavor
Allyl methyl sulfide (CH₂=CHCH₂SCH₃) is a volatile organosulfur compound and a key aroma

component in various foods, most notably garlic (Allium sativum)[1][2]. It is characterized by a

potent, diffusive aroma described as alliaceous, garlicky, and savory[3]. While it is a natural

component of garlic, it is also used as a flavoring agent in a variety of savory food products,

including soups, meats, and seafood[3].

The formation of AMS in garlic is a result of the enzymatic breakdown of alliin to allicin when

the garlic clove is crushed or damaged. Allicin is unstable and subsequently decomposes into a

variety of sulfur compounds, including diallyl disulfide, which can be metabolized to AMS[4].

This compound is also known for its persistence, being a major contributor to "garlic breath" as

it is metabolized and released from the body over an extended period[5][6].
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The sensory impact of a flavor compound is determined by its concentration in the food matrix

and its odor threshold. The following tables summarize key quantitative data for AMS.

Table 1: Concentration of Allyl Methyl Sulfide in Food and Biological Samples

Sample Concentration Reference

Black Garlic
18.2% of total volatile

compounds
[1]

Human Milk (post-garlic

consumption)
Up to ~15 µg/L [5]

Human Urine (post-garlic

consumption)
Up to ~100 µg/L [5]

Table 2: Sensory Thresholds of Allyl Methyl Sulfide and Related Compounds

Compound
Odor Threshold (in
water, ppb)

Flavor
Descriptor(s)

Reference(s)

Allyl Methyl Sulfide 0.14 Garlic-like, savory [4]

Diallyl Disulfide 0.22 Pungent, garlic-like [4]

Allyl Mercaptan 0.05 Sulfurous [4]

Dimethyl Sulfide Not specified
Cabbage, cooked

corn

Dimethyl Disulfide Not specified Cabbage, foul

Dimethyl Trisulfide Not specified Sulfurous, cabbage

Experimental Protocols
Sensory Evaluation of Allyl Methyl Sulfide
Objective: To determine the sensory impact of allyl methyl sulfide in a food product. This can

involve difference testing to see if its presence is detectable, or descriptive analysis to
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characterize its flavor contribution.

Protocol 1: Triangle Test for Difference Evaluation

The triangle test is used to determine if a sensory difference exists between two samples. In

this case, it can be used to see if the addition of AMS to a food base is perceptible.

Materials:

Food base (e.g., vegetable oil, mayonnaise, chicken broth)

Allyl methyl sulfide solution of a known concentration

Identical, opaque, and odor-free sample cups with lids, coded with random three-digit

numbers

Water and unsalted crackers for palate cleansing

Sensory booths with controlled lighting and ventilation

Panel of 20-30 trained or consumer panelists

Procedure:

Sample Preparation: Prepare two sets of samples: a control (food base only) and a variable

(food base with a specific concentration of AMS). The concentration of AMS should be

determined based on preliminary testing to be near the detection threshold.

Test Setup: For each panelist, present three coded samples: two will be identical (either both

control or both variable), and one will be different. The order of presentation should be

randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB)[7].

Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They are to

identify the "odd" or "different" sample[7][8]. Panelists should cleanse their palate with water

and crackers between samples.

Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a chi-

squared test or consulting a statistical chart for triangle tests) is performed to determine if the
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number of correct responses is significantly higher than what would be expected by chance

(one-third)[7].

Protocol 2: Quantitative Descriptive Analysis (QDA)

QDA is used to quantify the intensities of the sensory attributes of a product. This protocol can

be used to create a detailed flavor profile of a food containing AMS.

Materials:

Food samples with varying concentrations of AMS

Reference standards for different aroma attributes (e.g., garlic powder for "garlicky," sautéed

onion for "savory")

Panel of 8-12 highly trained sensory panelists

Sensory software for data collection or paper ballots with intensity scales (e.g., 15-cm line

scales)

Sensory booths

Procedure:

Lexicon Development: In initial sessions, panelists are presented with the samples and work

together to develop a list of descriptive terms (a lexicon) for the aroma, flavor, and aftertaste.

For AMS, this might include terms like "garlicky," "sulfurous," "savory," "oniony," and

"metallic."

Panelist Training: Panelists are trained on the developed lexicon, using the reference

standards to anchor their perceptions of each attribute. They practice rating the intensity of

these attributes in the test samples until they are consistent in their evaluations.

Sample Evaluation: In individual booths, panelists are presented with the coded samples in a

randomized order. They rate the intensity of each attribute on the provided scale.

Data Analysis: The intensity ratings are collected and analyzed using statistical software.

Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are often used to
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identify significant differences between samples and to visualize the sensory space.

Instrumental Analysis of Allyl Methyl Sulfide
Objective: To identify and quantify the concentration of allyl methyl sulfide in a food sample

using gas chromatography.

Protocol 3: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry

(HS-SPME-GC-MS)

This is a common and effective method for analyzing volatile compounds like AMS in food

matrices.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Headspace vials (20 mL) with magnetic screw caps and septa

Analytical balance

Water bath or heating block

Internal standard (e.g., deuterated AMS or another sulfur compound not present in the

sample)

Allyl methyl sulfide analytical standard

Procedure:

Sample Preparation:

Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a headspace

vial.

Add a known amount of the internal standard.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b105113?utm_src=pdf-body
https://www.benchchem.com/product/b105113?utm_src=pdf-body
https://www.benchchem.com/product/b105113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For solid samples, add a small amount of deionized water to facilitate the release of

volatiles.

Seal the vial immediately.

HS-SPME Extraction:

Place the vial in the autosampler tray.

Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes)

to allow volatiles to equilibrate in the headspace.

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb

the volatile compounds.

GC-MS Analysis:

Injection: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C) to

desorb the analytes onto the column.

Gas Chromatograph (GC) Conditions (example):

Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25

µm film thickness)[9].

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 4°C/minute to

230°C, and hold for 5 minutes[9].

Carrier Gas: Helium at a constant flow rate of 1 mL/min[9].

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Identification: Compare the mass spectrum and retention time of the peak of interest to

that of a pure AMS standard.
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Quantification:

Create a calibration curve using different concentrations of the AMS standard with a

constant amount of the internal standard.

Calculate the concentration of AMS in the sample based on the peak area ratio of AMS to

the internal standard and the calibration curve.
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Caption: Experimental workflow for sensory and instrumental analysis of allyl methyl sulfide.
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Caption: Simplified formation pathway of allyl methyl sulfide from alliin in garlic.

Application in Food Flavor Development
Allyl methyl sulfide can be utilized to impart or enhance specific flavor notes in a variety of

food products:

Savory and Meaty Flavors: In processed meats, soups, and sauces, low concentrations of

AMS can contribute a savory, garlic-like background note that enhances the overall meaty

and umami character[10][11].
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Alliaceous Flavors: AMS is a key component for creating authentic onion and garlic flavor

profiles in seasonings, snacks, and ready-to-eat meals[3].

Flavor Masking: In some applications, the strong character of AMS can be used to mask

undesirable off-notes from other ingredients.

When using AMS as a flavor ingredient, it is crucial to consider its low odor threshold and

potent aroma. Precise dosing is necessary to achieve the desired flavor profile without

overwhelming the product with a harsh, sulfurous note. It is recommended to start with very low

concentrations (in the parts-per-billion range) and conduct sensory testing to determine the

optimal level for a specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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